N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that features both benzimidazole and benzotriazine moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactionsThe final step involves the coupling of these two moieties with a hexanamide chain under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzotriazine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and benzotriazine rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Benzotriazine derivatives: Studied for their potential as antiviral and anticancer agents.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is unique due to the combination of benzimidazole and benzotriazine moieties in a single molecule.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C22H24N6O2/c29-21(23-14-13-20-24-18-10-5-6-11-19(18)25-20)12-2-1-7-15-28-22(30)16-8-3-4-9-17(16)26-27-28/h3-6,8-11H,1-2,7,12-15H2,(H,23,29)(H,24,25) |
InChI Key |
ZKOJLUSDUZQNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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